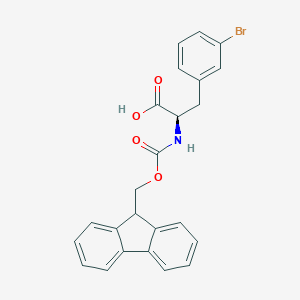

Fmoc-3-bromo-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426504 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-81-4 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Fmoc-3-bromo-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-bromo-D-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid into peptide chains allows for the introduction of a bromine atom, which can be utilized for a variety of applications, including the modulation of peptide structure and function, and as a handle for further chemical modification. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with generalized experimental protocols for their determination and its application in peptide synthesis.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 220497-81-4 | [1][2] |

| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][2] |

| Molecular Weight | 466.3 g/mol | [1][2] |

| Appearance | White powder | [2] |

| Melting Point | 155 - 158 °C | [2] |

| Optical Rotation | [α]D²⁵ = +136 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥98% (Assay/HPLC) | [1][3] |

| Storage Temperature | 0 - 8 °C | [2] |

Synonyms: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid, Fmoc-D-Phe(3-Br)-OH[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the characterization of every batch of this compound are proprietary to the manufacturers, the following sections describe generalized and widely accepted methodologies for determining the key physicochemical properties of Fmoc-protected amino acids.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

A common method for determining the melting point is the capillary method using a digital melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a compound under specific conditions.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, such as N,N-Dimethylformamide (DMF), as specified in the literature ([α]D²⁵ = +136 ± 2° for c=1 in DMF).[2]

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light (sodium D-line, 589 nm) is measured at a specific temperature (e.g., 25 °C).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Methodology:

-

Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands for functional groups such as N-H (amine), C=O (carbonyl), and C-Br (bromo) are identified.

c. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The Fmoc protecting group on the α-amine is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine.

General Experimental Workflow for SPPS

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-amino acid, such as this compound, into a growing peptide chain on a solid support.

References

An In-depth Technical Guide to Fmoc-3-bromo-D-phenylalanine: A Versatile Building Block in Peptide Synthesis and Drug Discovery

Introduction

Fmoc-3-bromo-D-phenylalanine is a synthetically modified amino acid that has garnered significant interest among researchers, scientists, and drug development professionals. As a derivative of D-phenylalanine, it incorporates two key chemical moieties: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a bromine atom at the meta-position (position 3) of the phenyl ring. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The bromo-substituent serves as a versatile chemical handle for post-synthetic modifications, enabling the creation of diverse peptide libraries and complex drug candidates. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Compound Properties and Specifications

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

| Property | Value | References |

| CAS Number | 220497-81-4 | [1][2] |

| Molecular Formula | C24H20BrNO4 | [1][2] |

| Molecular Weight | 466.3 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Purity | ≥98% | [1][2] |

| Melting Point | 155 - 158 ºC | [1] |

| Optical Rotation | [a]D25 = 136 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| Synonyms | Fmoc-D-Phe(3-Br)-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid | [1][2] |

Core Applications in Research and Drug Development

This compound is a valuable reagent in several areas of chemical biology and medicinal chemistry:

-

Peptide Synthesis : It is a key building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a brominated phenylalanine residue into peptide sequences.[1][3] This modification can enhance the biological activity and metabolic stability of the resulting peptides.[4]

-

Drug Discovery and Medicinal Chemistry : The bromine atom on the phenyl ring is a versatile functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening and the optimization of lead compounds.[3][4]

-

Bioconjugation : The reactivity of the bromine atom can be exploited for bioconjugation reactions, facilitating the attachment of peptides to other molecules or surfaces.[1]

-

Probing Structure-Activity Relationships (SAR) : By incorporating this unnatural amino acid into peptides and peptidomimetics, researchers can probe the structural requirements for binding to biological targets such as G protein-coupled receptors (GPCRs).[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common laboratory procedures.

Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin) using the standard Fmoc/tBu strategy.[4]

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling : Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[4]

-

Amino Acid Coupling :

-

In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of OxymaPure®/HOBt in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution to pre-activate it for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[4]

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. Repeat the coupling step if necessary.

-

-

Washing : Wash the resin thoroughly with DMF.

-

Chain Elongation : Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection : Once the peptide synthesis is complete, remove the final N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.[5]

-

Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a peptide containing a 3-bromophenylalanine residue with an arylboronic acid. This can be performed while the peptide is still attached to the solid support ("on-resin").[5]

Materials:

-

Peptide-resin containing 3-bromo-D-phenylalanine

-

Arylboronic acid (or ester)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K2CO3, Cs2CO3)

-

Anhydrous, degassed solvent (e.g., DMF, Dioxane/Water)

Procedure:

-

Resin Preparation : Swell the peptide-resin in the reaction solvent in a flask.

-

Degassing : Degas the resin suspension by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes to remove oxygen.

-

Reagent Preparation : In a separate, dry flask under an inert atmosphere, dissolve the arylboronic acid (e.g., 5 equivalents), palladium catalyst (e.g., 0.1 equivalents), and base (e.g., 5 equivalents) in the reaction solvent.

-

Reaction : Add the reagent solution to the degassed resin suspension. Heat the reaction mixture to 60-100°C with stirring.[4][5]

-

Monitoring : Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

-

Washing : Once the reaction is complete, cool the mixture, filter the resin, and wash it thoroughly with the reaction solvent, water, and DMF to remove residual reagents and by-products.

-

Cleavage and Purification : The modified peptide can then be cleaved from the resin and purified as described in the SPPS protocol.

Potential Impact on Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related halogenated phenylalanine derivatives provides valuable insights. For instance, 3,5-dibromo-L-phenylalanine has been shown to be a polyvalent modulator of glutamatergic synaptic transmission.[6] This compound acts as a partial agonist at the glutamate-binding site of NMDA receptors, reduces presynaptic glutamate release, and blocks AMPA/kainate receptors.[6]

Given the structural similarity, it is plausible that peptides incorporating 3-bromo-D-phenylalanine could interact with and modulate neurotransmitter pathways, particularly those involving aromatic amino acid recognition sites.[7][8] This makes it an intriguing building block for developing novel therapeutics for neurological disorders.

Conclusion

This compound is a highly valuable and versatile building block for chemical biologists and medicinal chemists. Its utility in solid-phase peptide synthesis allows for the straightforward incorporation of a modifiable functional group into peptide backbones. The presence of the bromine atom opens up a vast chemical space for post-synthetic diversification through cross-coupling reactions, facilitating the development of novel peptide-based therapeutics and molecular probes. The detailed protocols and conceptual frameworks presented in this guide aim to equip researchers with the necessary information to effectively utilize this powerful reagent in their drug discovery and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

Solubility and Stability of Fmoc-3-bromo-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-3-bromo-D-phenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools. The introduction of a bromine atom at the 3-position of the D-phenylalanine side chain offers unique opportunities for post-synthetic modification and can influence the conformational properties of the resulting peptides. This document outlines the known physicochemical properties, discusses qualitative solubility in common organic solvents, and provides detailed experimental protocols for the quantitative determination of solubility and stability. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also extrapolates from established principles for structurally similar Fmoc-protected amino acids.

Physicochemical Properties

Fmoc-3-bromo-D-phenylalanine is a white to off-white powder. The presence of the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the brominated phenyl ring significantly influences its physical and chemical characteristics.

| Property | Value |

| Synonyms | Fmoc-D-Phe(3-Br)-OH, Fmoc-3-bromo-D-Phe-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid |

| Molecular Formula | C₂₄H₂₀BrNO₄ |

| Molecular Weight | 466.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 155 - 158 °C |

| Purity (Typical) | ≥98% (HPLC) |

| Storage Conditions | 0 - 8 °C |

Solubility

The solubility of Fmoc-amino acids is a critical parameter in solid-phase peptide synthesis, directly impacting the efficiency of coupling reactions and the purity of the final peptide. Inadequate solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purification steps.

Qualitative Solubility

Like most Fmoc-protected amino acids, this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis. The large, nonpolar Fmoc group and the bromophenyl side chain contribute to its poor solubility in aqueous solutions.

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good | The most widely used solvent for SPPS. However, it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1] |

| Dimethyl sulfoxide (DMSO) | Good to Excellent | Often exhibits higher solvating power for complex or aggregation-prone sequences.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | A common alternative to DMF, known for its high solvating capacity. However, some studies suggest that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[1] |

| Dichloromethane (DCM) | Moderate | Often used in Boc chemistry, but less common for Fmoc-SPPS due to potential side reactions with piperidine.[1] |

| Acetonitrile (ACN) | Moderate to Low | Can be used in solvent mixtures, but generally not as a primary solvent for coupling reactions due to lower solubility of many Fmoc-amino acids. |

| Tetrahydrofuran (THF) | Moderate to Low | Sometimes used in solvent mixtures, but generally less effective than DMF or NMP for dissolving Fmoc-amino acids. |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group and the bromophenyl side chain significantly limits solubility in aqueous media.[3] |

Experimental Protocol for Quantitative Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

Vortex mixer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the test solvent to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Preparation of Samples for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Stability

The stability of this compound is crucial for its storage and successful incorporation into peptides during SPPS. The two main aspects of its stability are the lability of the Fmoc protecting group under various conditions and the integrity of the bromo-phenylalanine side chain.

Stability of the Fmoc Group

The Fmoc group is known for its stability under acidic conditions, which makes it orthogonal to acid-labile side-chain protecting groups like Boc and Trt. However, it is labile to basic conditions, which is the principle behind its removal during SPPS.

-

Basic Conditions: The Fmoc group is rapidly cleaved by secondary amines such as piperidine, typically in a 20% solution in DMF.[6] It is less labile towards tertiary amines like diisopropylethylamine (DIPEA), although prolonged exposure can lead to some deprotection.

-

Acidic Conditions: The Fmoc group is stable to the acidic conditions used for the cleavage of Boc/tBu and Z/Bzl protecting groups (e.g., trifluoroacetic acid - TFA, or HF).[6]

-

Storage in Solution: Solutions of Fmoc-amino acids in DMF are generally stable for short periods. However, prolonged storage is not recommended as the gradual decomposition of DMF to dimethylamine can cause slow deprotection of the Fmoc group.[1]

Stability of the Bromo-Phenylalanine Side Chain

The carbon-bromine bond on the aromatic ring is generally stable under the standard conditions of Fmoc-based SPPS. However, certain conditions can potentially lead to dehalogenation (replacement of the bromine atom with a hydrogen atom).

-

Palladium-catalyzed reactions: Dehalogenation can be a side reaction in palladium-catalyzed cross-coupling reactions if the conditions are not optimized.

-

Strong reducing agents: Exposure to strong reducing agents could potentially lead to the cleavage of the C-Br bond.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for quantifying the purity of this compound and detecting any degradation products over time in a specific solvent.

Objective: To assess the stability of this compound in a selected solvent under defined conditions (e.g., temperature, light exposure).

Materials:

-

This compound

-

Selected organic solvent (HPLC grade)

-

HPLC system with a UV detector

-

Thermostatic chamber/oven

-

UV lamp (for photostability studies)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

-

Stress Conditions:

-

Thermal Stability: Aliquot the stock solution into several vials and store them at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period.

-

Photostability: Expose an aliquot of the stock solution to UV light.

-

Control: Keep a control aliquot protected from light at a low temperature (e.g., 4 °C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

-

If necessary, dilute the sample to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the samples into the HPLC system. A typical method would be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm or 301 nm.

-

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0) to determine the degradation rate.

-

Conclusion

This compound is a valuable synthetic building block for peptide chemistry. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for its effective use. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to optimize coupling reactions. The stability of the compound is generally good under standard SPPS conditions, but care should be taken to use high-purity solvents and avoid prolonged storage of solutions to prevent premature deprotection of the Fmoc group. The provided experimental protocols offer robust methods for generating the necessary data to ensure the successful and efficient use of this important unnatural amino acid in peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. CAS 86123-10-6: Fmoc-D-Phenylalanine | CymitQuimica [cymitquimica.com]

- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-3-bromo-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-3-bromo-D-phenylalanine, a key building block in peptide synthesis and drug development.[1][2] Due to the limited availability of specific experimental data in public databases, this document outlines the anticipated spectroscopic characteristics based on the analysis of its structural components and related molecules. Generalized experimental protocols are also provided to guide researchers in obtaining and interpreting data for this compound.

This compound, with the molecular formula C₂₄H₂₀BrNO₄ and a molecular weight of 466.3 g/mol , is an amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This protecting group is instrumental in solid-phase peptide synthesis. The bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile component in the design of novel therapeutics.[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of Fmoc-phenylalanine, 3-bromo-DL-phenylalanine, and p-bromo-DL-phenylalanine.[3][4][5]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic (Fmoc) |

| ~7.6 - 7.7 | Doublet | 2H | Aromatic (Fmoc) |

| ~7.2 - 7.5 | Multiplet | 8H | Aromatic (Fmoc and Phenyl) |

| ~7.1 - 7.2 | Multiplet | 1H | Aromatic (Phenyl) |

| ~5.2 - 5.4 | Doublet | 1H | Amine (-NH) |

| ~4.5 - 4.7 | Multiplet | 1H | Alpha-proton (-CHα) |

| ~4.2 - 4.4 | Multiplet | 2H | Methylene (-CH₂) (Fmoc) |

| ~4.1 - 4.2 | Triplet | 1H | Methine (-CH) (Fmoc) |

| ~3.0 - 3.3 | Multiplet | 2H | Beta-protons (-CH₂β) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 - 174 | Carbonyl (-C=O, acid) |

| ~156 - 158 | Carbonyl (-C=O, carbamate) |

| ~144 - 145 | Aromatic (Fmoc, quaternary) |

| ~141 - 142 | Aromatic (Fmoc, quaternary) |

| ~138 - 140 | Aromatic (Phenyl, C-Br) |

| ~129 - 132 | Aromatic (Phenyl) |

| ~127 - 128 | Aromatic (Fmoc) |

| ~125 - 126 | Aromatic (Fmoc) |

| ~120 - 121 | Aromatic (Fmoc) |

| ~66 - 67 | Methylene (-CH₂, Fmoc) |

| ~56 - 58 | Alpha-carbon (-CHα) |

| ~47 - 48 | Methine (-CH, Fmoc) |

| ~37 - 39 | Beta-carbon (-CH₂β) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium, Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1520 | Medium | N-H bend (amide) |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~740, ~760 | Strong | C-H bend (aromatic) |

| ~500 - 600 | Strong | C-Br stretch |

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 466.0 / 468.0 | Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| [M-H]⁻ | 464.0 / 466.0 | Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| [M+H-C₁₅H₁₀O₂]⁺ | 244.0 / 246.0 | Loss of the Fmoc group |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include 16-32 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include 1024-4096 scans and a relaxation delay of 2-5 seconds.

-

Referencing: Reference the spectra to the residual solvent peak.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.[3]

-

Methodology:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder. Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000). Both positive and negative ion modes should be tested.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to High-Purity Fmoc-3-bromo-D-phenylalanine for Researchers and Drug Development Professionals

Introduction: Fmoc-3-bromo-D-phenylalanine is a specialized amino acid derivative crucial for advancements in peptide synthesis and drug discovery. The incorporation of a bromine atom onto the phenyl ring of D-phenylalanine offers a unique chemical handle for further modifications, such as cross-coupling reactions, and can influence the conformational properties and biological activity of peptides. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and key experimental protocols for its application.

Commercial Suppliers of High-Purity this compound

The following table summarizes key commercial suppliers offering high-purity this compound, providing researchers with a comparative overview of available products.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Additional Notes |

| Chem-Impex | This compound | 220497-81-4 | ≥ 98% (Assay)[1] | C₂₄H₂₀BrNO₄[1] | 466.3[1] | Also known as Fmoc-D-Phe(3-Br)-OH.[1] |

| United States Biological | This compound | Not specified | 98+% (HPLC)[2] | Not specified | Not specified | Reagent Grade.[2] |

| Aapptec | Fmoc-Phe(3-Br)-OH | 220497-48-3 | Lot specific | C₂₄H₂₀BrNO₄ | 466.3 | This is for the L-enantiomer, researchers should confirm D-enantiomer availability.[3] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in synthesis and downstream applications.

| Property | Value |

| Synonyms | Fmoc-D-Phe(3-Br)-OH, (R)-2-Fmoc-2-amino-3-(3-bromophenyl)propionic acid[1] |

| Appearance | White powder[1] |

| Melting Point | 155 - 158 ºC[1] |

| Optical Rotation | [a]D25 = 136 ± 2º (C=1 in DMF)[1] |

| Storage Conditions | 0 - 8 °C[1] |

Key Applications in Research and Drug Development

This compound is a versatile building block with several applications in the field of medicinal chemistry and biochemistry:

-

Peptide Synthesis: It serves as a fundamental component in solid-phase peptide synthesis (SPPS) for creating complex peptide sequences.[1][4] The Fmoc protecting group allows for controlled, stepwise addition of the amino acid to a growing peptide chain.[1]

-

Drug Development: The bromine substitution provides a site for further chemical modifications, enabling the synthesis of diverse peptide libraries for screening and the development of novel therapeutics with enhanced efficacy and selectivity.[1][4]

-

Structural Biology: The introduction of a heavy bromine atom can be advantageous for X-ray crystallography studies, aiding in the determination of peptide and protein structures.[5]

-

Neuroscience Research: Halogenated derivatives of phenylalanine are utilized in studies related to neurotransmitter systems to understand the function of specific amino acids in the brain.[1]

Experimental Protocols

The following section details essential experimental protocols for the synthesis, purification, and application of peptides containing 3-bromo-D-phenylalanine.

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)[6]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.[7]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.[7]

-

Amino Acid Coupling:

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.[8]

-

Final Cleavage: After synthesizing the full peptide, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6][8]

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

This protocol allows for the modification of the 3-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.

Materials:

-

Peptide-resin containing 3-bromo-phenylalanine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Ligand (if necessary)

-

Base (e.g., K₂CO₃)

-

Degassed solvent (e.g., DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.[8]

-

Degassing: Degas the resin suspension by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove oxygen.[8]

-

Reagent Addition: In a separate flask, dissolve the arylboronic acid, palladium catalyst, and base in the degassed solvent.[8]

-

Reaction: Add the reagent solution to the resin suspension and heat the mixture at 60-80°C for 2-12 hours under an inert atmosphere.[8]

-

Monitoring: Monitor the reaction progress by analyzing small samples of the cleaved peptide by LC-MS.[8]

-

Washing: Once the reaction is complete, cool the mixture and wash the resin thoroughly with the reaction solvent, water, and other organic solvents to remove residual reagents.

Caption: General workflow for on-resin Suzuki-Miyaura cross-coupling.

This protocol provides a general method for analyzing the purity of the synthesized peptide.

Materials:

-

Crude or purified peptide sample

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water

-

Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile

-

0.22 µm syringe filter

Procedure:

-

Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.[9]

-

HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Gradient: A linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide. The exact gradient should be optimized based on the peptide's hydrophobicity.

-

-

Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity of the peptide based on the relative peak area of the main product. The identity of the peptide should be confirmed by mass spectrometry.

References

The Chemistry of the Fmoc Protecting Group: A Technical Guide to its Mechanism of Action in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1] Its widespread adoption is primarily due to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive technical overview of the Fmoc group's mechanism of action, detailed experimental protocols, quantitative data on its lability, and a discussion of common side reactions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly piperidine.[1] This orthogonality is crucial in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1]

The key to the Fmoc group's function is the fluorenyl ring system. This structure renders the proton on the 9-position of the fluorene moiety acidic, facilitating a β-elimination reaction in the presence of a base.[1][3] This reaction leads to the cleavage of the carbamate bond and the release of the free amine, allowing for the next coupling step in the peptide synthesis cycle.[1]

Mechanism of Action: Protection and Deprotection

The use of the Fmoc group involves two critical steps: the protection of the amino acid's α-amino group and its subsequent removal (deprotection) at each cycle of peptide synthesis.

Protection of Amino Acids

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[1]

Deprotection of the Fmoc Group

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[5] This process is a classic example of a β-elimination reaction.[2][5]

-

Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[2][5]

-

β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][5]

-

DBF Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[2][5] This scavenging step is crucial as it prevents the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise terminate the peptide chain.[2]

Quantitative Data on Fmoc Group Lability

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and temperature. The following tables summarize the lability of the Fmoc group under various conditions.

Table 1: Deprotection Kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH with Various Reagents

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4MP | ~80 | >95 | >99 |

| PP | ~80 | >95 | >99 | |

| PZ | ~80 | >95 | >99 | |

| Fmoc-L-Arginine(Pbf)-OH | 4MP | <40 | ~70 | >90 |

| PP | <40 | ~70 | >90 | |

| PZ | <30 | ~60 | ~85 |

Data interpreted from graphical representations in the source.[4] 4MP = 4-methylpiperidine, PP = piperidine, PZ = piperazine.

Table 2: Stability of Fmoc Group to Various Bases

| Compound | Base | Solvent | Time (min) | Deprotection (%) |

| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 |

| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 |

| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 |

| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 |

| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 |

| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 |

Data from reference[6]. PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-Dimethylformamide.

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu

Materials:

-

Amino acid

-

Fmoc-OSu

-

10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

-

Dioxane or acetone

-

Diethyl ether

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.[1]

-

Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[1][4]

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1][4]

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[1][4]

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[1][4]

-

Extract the Fmoc-amino acid with ethyl acetate.[1]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to obtain the crude product, which can be further purified by crystallization.[1]

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[5][7]

-

Drain the DMF.[5]

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[5][8]

-

Agitate the mixture at room temperature for 5-10 minutes.[5] A common two-step procedure involves an initial deprotection for 1-3 minutes, followed by a second treatment for 5-10 minutes to ensure complete removal.[2][8]

-

Drain the deprotection solution.[5]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5] The resin is now ready for the next amino acid coupling step.

Common Side Reactions in Fmoc SPPS

While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

-

Racemization: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization during SPPS steps.[2] The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[4]

-

Aspartimide Formation: This is a significant side reaction, especially in sequences containing aspartic acid.[9] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This can lead to chain termination or the formation of β-aspartyl peptides upon ring-opening.[10]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly when proline is one of the first two amino acids.[10] The N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.

-

3-(1-Piperidinyl)alanine Formation: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine residue. This can then react with piperidine to form a piperidinyl-alanine adduct.[10]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[4] A thorough understanding of its mechanism of action, lability under different conditions, and the potential for side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides for their applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. peptide.com [peptide.com]

The Bromine Substituent: A Linchpin in the Reactivity and Utility of Fmoc-3-bromo-D-phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the use of non-canonical amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced properties. Among these, Fmoc-3-bromo-D-phenylalanine has emerged as a particularly valuable building block. The presence of a bromine atom on the phenyl ring is not a trivial modification; it fundamentally alters the molecule's electronic and steric characteristics, thereby influencing its reactivity and bestowing unique functionalities. This technical guide provides a comprehensive exploration of the pivotal role the bromine substituent plays in the chemical behavior of this compound, offering insights into its application in solid-phase peptide synthesis (SPPS) and the design of innovative peptidomimetics and drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value |

| Synonyms | Fmoc-D-Phe(3-Br)-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid |

| CAS Number | 220497-81-4 |

| Molecular Formula | C₂₄H₂₀BrNO₄[1] |

| Molecular Weight | 466.3 g/mol [1] |

| Appearance | White powder[1] |

| Melting Point | 155 - 158 °C[1] |

| Purity | ≥ 98%[1] |

| Optical Rotation | [a]D²⁵ = +136 ± 2º (c=1 in DMF)[1] |

| Storage Conditions | 0 - 8 °C[1] |

The Multifaceted Role of the Bromine Substituent

The bromine atom at the meta-position of the phenylalanine ring is the key to the unique reactivity of this amino acid derivative. Its influence can be categorized into three primary areas: electronic effects, steric effects, and its function as a versatile synthetic handle.

Electronic Effects

The bromine atom is an electron-withdrawing group, which influences the electron distribution within the phenyl ring. This has several important consequences:

-

Modulation of Biological Activity: The altered electronic properties of the phenyl ring can enhance binding interactions with biological targets such as enzymes and receptors.[2][3] This makes this compound a valuable tool for probing structure-activity relationships and optimizing the potency and selectivity of lead compounds.[4]

-

Influence on Acidity and Basicity: The electron-withdrawing nature of bromine can influence the acidity of nearby functional groups, which can be a factor in reaction kinetics and biological interactions.[2]

-

Creation of Unique Non-Covalent Interactions: The presence of the halogen atom can lead to specific halogen bonding interactions with protein targets, a strategy increasingly used in drug design to enhance binding affinity and specificity.

Electronic influence of the bromine substituent.

Steric Effects

The size of the bromine atom introduces steric bulk on the phenyl ring, which can affect reactivity, particularly during peptide synthesis.

-

Coupling Reactions: While standard coupling protocols are generally effective for this compound, the steric hindrance from the bromine atom might slightly reduce coupling efficiency compared to non-halogenated phenylalanine, especially in sterically demanding sequences.[5] Careful selection of coupling reagents and reaction conditions may be necessary to ensure complete and efficient peptide bond formation.[6] More potent coupling reagents like HATU or COMU can be beneficial in such cases.[7]

A Versatile Synthetic Handle

Perhaps the most significant aspect of the bromine substituent is its role as a reactive handle for post-synthetic modifications. The carbon-bromine bond on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening.[4][8]

-

Other Cross-Coupling Reactions: The bromine atom also serves as a reactive site for other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig couplings, providing a powerful toolkit for molecular diversification.[9]

-

Radiolabeling: The bromo-substituent can be displaced by radionuclides, making its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[4]

Applications in Peptide Synthesis and Drug Development

The unique properties conferred by the bromine atom make this compound a valuable component in both peptide synthesis and the broader field of drug discovery.

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a key building block in SPPS, allowing for the straightforward incorporation of a brominated phenylalanine residue into peptide chains.[1][10]

-

Peptide and Peptidomimetic Design: As a phenylalanine analog, it can be incorporated into peptides and peptidomimetics to improve their stability against enzymatic degradation and to probe structure-activity relationships.[4][11]

-

Drug Development: It is used in the design of novel pharmaceuticals, especially in developing compounds that target specific biological pathways, thereby enhancing the efficacy of drug candidates.[1][10]

Experimental Protocols

The following section provides detailed methodologies for the incorporation of this compound into peptides and its subsequent modification.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the standard Fmoc/tBu strategy.[4][12][13]

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable SPPS reaction vessel.[13][14]

-

Drain the DMF and wash the resin with fresh DMF (3 x 1 minute).[14]

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3-5 minutes.[12][14]

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[13][14]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[13][14]

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling activator such as HBTU (2.9 equivalents) or HOBt (3 equivalents) in DMF.[4][13]

-

Add diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-5 minutes.[7][13]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[13]

4. Monitoring and Washing:

-

To confirm complete coupling, perform a Kaiser test. A negative result (yellow/brown beads) indicates the absence of free primary amines.[13][14]

-

If the test is positive (blue beads), repeat the coupling step ("double coupling").[4][5]

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[5]

5. Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) (e.g., TFA/H₂O/TIS, 95:2.5:2.5).[12]

Workflow for SPPS incorporation.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-bromophenylalanine Derivative

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be required.[4][8]

1. Materials:

-

N-protected 3-bromophenylalanine derivative (1.0 equivalent)

-

Arylboronic acid or ester (1.2-1.5 equivalents)

-

Palladium pre-catalyst (e.g., XPhos Pd G2) (1-2 mol%)

-

Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane/Water mixture)

2. Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate the flask and backfill with inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

3. Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

4. Dehalogenation as a Side Reaction:

-

Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings.[8]

-

This is often promoted by highly active catalysts, stronger bases, polar aprotic solvents (like DMF), and elevated temperatures.[8]

-

To minimize dehalogenation, consider using bulkier phosphine ligands (like XPhos), milder bases (K₂CO₃), and less polar solvents (Toluene).[8]

Competing cross-coupling and dehalogenation pathways.

Spectroscopic Data Summary

While experimentally-derived quantitative data for this compound is not extensively available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data on similar compounds.[15]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). The bromine substituent will influence the chemical shifts and coupling patterns. - Backbone Protons (α-CH, β-CH₂): Resonances in the aliphatic region, coupled to each other. - Fmoc Group Protons: Characteristic signals for the fluorenyl ring protons (approx. 7.2-7.9 ppm) and the CH/CH₂ groups of the protecting group. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (approx. 120-145 ppm). The carbon directly attached to the bromine (C-Br) will have a distinct chemical shift. - Carbonyl Carbon (-COOH): Signal around 170-175 ppm. - Backbone Carbons (α-C, β-C): Signals in the aliphatic region. - Fmoc Group Carbons: Characteristic signals for the fluorenyl ring and linker carbons. |

| Mass Spec. | The presence of bromine will result in a characteristic isotopic pattern for the molecular ion ([M]+ and [M+2]+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[15] |

Conclusion

The bromine substituent in this compound is a critical determinant of its chemical reactivity and utility in modern chemical biology and drug discovery. Far from being a passive component, it actively modulates the electronic and steric properties of the amino acid. This modulation enhances its potential for specific biological interactions and, most importantly, provides a versatile synthetic handle for post-synthesis diversification through cross-coupling chemistry. By understanding and leveraging the unique characteristics imparted by the bromine atom, researchers can effectively employ this compound to construct novel peptides and peptidomimetics with tailored properties, accelerating the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Expanding the Chemical Toolkit: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide design and therapeutic development. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, modulate bioactivity, and create peptides with superior pharmacological properties. This guide provides a comprehensive overview of the core principles, applications, and methodologies for utilizing Uaas in peptide design, offering a technical resource for scientists at the forefront of drug discovery and protein engineering.

The Rationale for Unnatural Amino Acids: Overcoming Nature's Limitations

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and rapid clearance.[1] The introduction of Uaas addresses these challenges by providing a means to engineer peptides with enhanced drug-like properties.[2] Key advantages of incorporating Uaas include:

-

Enhanced Proteolytic Stability: Uaas with modified backbones or bulky side chains can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[3]

-

Improved Pharmacokinetic Profiles: Modifications with Uaas can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[3]

-

Increased Binding Affinity and Selectivity: The novel functionalities of Uaas can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[3][4]

-

Conformational Constraint: Uaas can be used to induce specific secondary structures, such as α-helices or β-turns, which can be crucial for biological activity. This is often achieved through techniques like peptide stapling.[3]

A Universe of Chemical Diversity: Types of Unnatural Amino Acids

The structural diversity of Uaas is vast and continually expanding. They can be broadly categorized based on the nature of their modification:

-

Side Chain Modifications: This is the most common type of modification, where the side chain of a natural amino acid is altered to introduce new functional groups. Examples include:

-

Fluorinated Amino Acids: Enhance metabolic stability and can influence binding affinity.

-

Azido or Alkynyl Amino Acids: Provide handles for bioorthogonal chemistry, such as "click" chemistry, for labeling or conjugation.

-

Photo-crosslinkers: Allow for the study of protein-protein interactions by forming covalent bonds upon photoactivation.

-

-

Backbone Modifications: Changes to the peptide backbone, such as N-methylation, can improve proteolytic resistance and membrane permeability.[5]

-

Stereochemical Variants: The use of D-amino acids instead of the natural L-amino acids can dramatically increase resistance to proteases.[6]

-

Conformationally Constrained Amino Acids: Cyclic or rigid Uaas can lock the peptide backbone into a specific bioactive conformation, enhancing receptor binding and stability.[7]

Quantitative Impact of Unnatural Amino Acids on Peptide Properties

The incorporation of Uaas can lead to quantifiable improvements in the stability, binding affinity, and pharmacokinetic profiles of peptides. The following tables summarize data from various studies, showcasing the impact of specific Uaa substitutions.

Table 1: Impact of Unnatural Amino Acid Substitution on Peptide Half-Life

| Peptide/Analog | Modification | Half-Life | Fold Increase vs. Native | Reference |

| Gonadotropin-Releasing Hormone (GnRH) | Native Sequence | 2-4 min (in rats) | 1 | [7] |

| [D-Ala⁶]-GnRH | Substitution of Gly⁶ with D-Alanine | 25-30 min (in rats) | ~10 | [7] |

| Somatostatin | Native Sequence | 1-2 min (in human plasma) | 1 | |

| Octreotide | D-Phe at N-terminus, D-Trp in the core, and an amino alcohol at the C-terminus | ~90 min (in human plasma) | ~45-90 | |

| GLP-1 | Native Sequence | 1.5-5 min (in human plasma) | 1 | [5] |

| Semaglutide | Aib at position 8 and C18 fatty diacid attached to Lys26 | ~160 hours (in human plasma) | ~1920-6400 | [5] |

Table 2: Impact of Unnatural Amino Acid Substitution on Receptor Binding Affinity

| Peptide/Analog | Target | Modification | Binding Affinity (IC₅₀/Kᵢ/Kₐ) | Change vs. Native | Reference |

| Somatostatin Analog | Somatostatin Receptors | Introduction of Aib and Ac6c | IC₅₀ = 0.0199 µM (for HT-29 cells) | Varies by cell line | [8] |

| Menin-binding motif | Menin | Multiple Uaa substitutions | Kᵢ = 1.3 nM | ~100-fold improvement | [4] |

| GLP-1 Analog | GLP-1 Receptor | Substitution of Gly²² with L-Ala, D-Ala, or β-amino acids | Small decline in affinity | Varies with substitution | [9] |

| Integrin-targeting Knottin Peptide | αvβ3 Integrin | Substitution with 5-azido-L-norvaline | Low-nanomolar binding affinity | Maintained high affinity | [10] |

Methodologies for Incorporating Unnatural Amino Acids

The incorporation of Uaas into peptides can be achieved through several powerful techniques, each with its own advantages and applications.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone for synthesizing peptides containing Uaas.[11] It allows for the stepwise addition of amino acids, both natural and unnatural, to a growing peptide chain anchored to a solid support.

This protocol outlines a general procedure for a single coupling cycle.[11]

-

Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes. b. Drain the DMF.

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. c. Drain the piperidine solution and wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours, or until the coupling reaction is complete (as monitored by a ninhydrin test). e. Drain the coupling solution and wash the resin with DMF.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: a. After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation and Purification: a. Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. b. Centrifuge to pellet the peptide and discard the ether. c. Wash the peptide pellet with cold ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the peptide by mass spectrometry.

General workflow for Fmoc-based solid-phase peptide synthesis.

Ribosomal Incorporation via Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of Uaas into proteins and peptides in living cells.[12] This powerful technique relies on an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired Uaa and recognizes a unique codon, typically a nonsense codon like the amber stop codon (UAG).[13]

This protocol provides a general framework for incorporating a Uaa into a target protein in E. coli.

-

Plasmid Construction: a. Clone the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired Uaa into an expression vector, often under the control of an inducible promoter. b. Clone the gene for the corresponding orthogonal suppressor tRNA (with a CUA anticodon to recognize the UAG codon) into a separate expression vector or the same vector as the aaRS. c. Introduce an amber (TAG) codon at the desired site in the gene of interest for the target peptide/protein using site-directed mutagenesis. Clone this mutant gene into a third expression vector.

-

Transformation: a. Co-transform the E. coli expression strain with the three plasmids: the aaRS plasmid, the suppressor tRNA plasmid, and the target gene plasmid. b. Plate the transformed cells on selective media and incubate overnight.

-

Protein Expression: a. Inoculate a starter culture from a single colony and grow overnight. b. Use the starter culture to inoculate a larger expression culture. c. Grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8). d. Add the unnatural amino acid to the culture medium to a final concentration of 1-10 mM. e. Induce the expression of the aaRS, suppressor tRNA, and the target protein by adding the appropriate inducer (e.g., IPTG for a lac promoter). f. Continue to grow the cells for several hours or overnight at an optimized temperature.

-

Protein Purification and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells using standard methods (e.g., sonication, French press). c. Purify the target protein from the cell lysate using affinity chromatography (if the protein is tagged) or other purification techniques. d. Verify the incorporation of the unnatural amino acid by mass spectrometry.

Workflow for in vivo incorporation of a Uaa via amber suppression.

Characterizing Peptides Containing Unnatural Amino Acids

Once a peptide containing a Uaa has been synthesized, it is crucial to characterize its properties to determine the impact of the modification.

This protocol assesses the stability of a peptide in the presence of proteases, such as those found in human serum.[7]

-

Preparation: a. Prepare a stock solution of the test peptide and a control peptide (e.g., the native sequence) in an appropriate buffer (e.g., PBS, pH 7.4). b. Obtain pooled human serum.

-

Incubation: a. In a microcentrifuge tube, mix the peptide solution with human serum to a final desired concentration. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quenching and Sample Preparation: a. Immediately quench the enzymatic reaction in the aliquot by adding a protein precipitation agent, such as acetonitrile (ACN) with 0.1% TFA. b. Vortex the sample and incubate on ice for 10-20 minutes to precipitate serum proteins. c. Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Analysis by RP-HPLC: a. Carefully collect the supernatant and inject it into an RP-HPLC system. b. Separate the intact peptide from its degradation products using a suitable gradient of ACN in water. c. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).

-

Data Analysis: a. Determine the peak area of the intact peptide at each time point. b. Calculate the percentage of the remaining intact peptide relative to the time zero sample. c. Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.

Case Study: Modulating a Signaling Pathway with a Uaa-Containing Peptide

The strategic incorporation of Uaas can lead to the development of potent and selective modulators of signaling pathways implicated in disease. For instance, analogs of GLP-1, a key hormone in glucose homeostasis, have been extensively modified with Uaas to improve their therapeutic profile for the treatment of type 2 diabetes.[5][6]